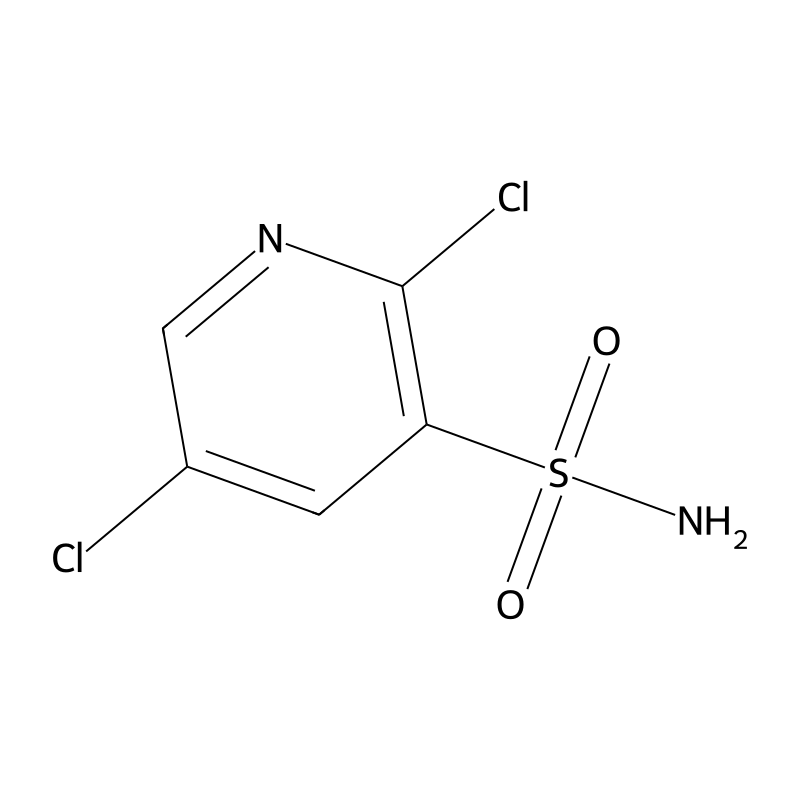

2,5-Dichloro-pyridine-3-sulfonic acid amide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthesis of 2-amino-5-chloro-3-nitropyridine and its derivatives Application: 2,5-Dichloro-pyridine-3-sulfonic acid amide (DCPSA) is used as a reagent for the synthesis of 2-amino-5-chloro-3-nitropyridine and its derivatives. Results: The outcome is the successful synthesis of 2-amino-5-chloro-3-nitropyridine and its derivatives.

- Synthesis of N-sulfonyl heterocycles and pyridine-3-sulfonic acid derivatives Application: DCPSA has been found to be effective in the synthesis of N-sulfonyl heterocycles and in the preparation of various pyridine-3-sulfonic acid derivatives. Results: The outcome is the successful synthesis of N-sulfonyl heterocycles and various pyridine-3-sulfonic acid derivatives.

- Antimicrobial and Antifungal Properties Application: DCPSA has been found to possess antimicrobial and antifungal properties. Results: It has been shown to inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli.

- Larvicidal Activity Application: DCPSA has been found to exhibit larvicidal activity against Aedes aegypti and Anopheles stephensi mosquitoes. Results: The outcome is the successful inhibition of mosquito larvae growth.

- Application: DCPSA could potentially be used in the synthesis of piperidine derivatives .

- Results: The outcome is the successful synthesis of piperidine derivatives .

Synthesis of Piperidine Derivatives

Synthesis of Pharmaceuticals, Agrochemicals, and Dyes

- Application: DCPSA could potentially be used in the synthesis of a quinoline organocatalyst .

- Results: The outcome is the successful synthesis of a quinoline organocatalyst .

Synthesis of Quinoline Organocatalyst

Research Purposes

2,5-Dichloro-pyridine-3-sulfonic acid amide is an organic compound characterized by its molecular formula and a molecular weight of approximately 227.06 g/mol. It features a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonic acid amide group at the 3 position. The compound appears as an off-white solid and is soluble in various organic solvents, making it suitable for multiple applications in chemical synthesis and biological research .

- Nucleophilic substitution reactions: The chlorine atoms can be replaced by nucleophiles, facilitating the formation of new compounds.

- Acid-base reactions: The sulfonic acid group can act as an acid, interacting with bases to form salts.

- Coupling reactions: It can be used in coupling reactions to synthesize more complex molecules, particularly in pharmaceutical chemistry.

Research indicates that 2,5-dichloro-pyridine-3-sulfonic acid amide exhibits biological activities that may include:

- Antimicrobial properties: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Inhibition of specific enzymes: It may act as an inhibitor for enzymes involved in metabolic pathways, although specific targets require further investigation.

Several methods exist for synthesizing 2,5-dichloro-pyridine-3-sulfonic acid amide:

- Nitration followed by reduction: Starting with 2,5-dichloro-3-nitropyridine, it can be reacted with sodium sulfite in the presence of ammonium chloride to yield the desired sulfonic acid amide.

- Direct chlorination: Chlorination of pyridine derivatives followed by sulfonylation can also lead to this compound.

The applications of 2,5-dichloro-pyridine-3-sulfonic acid amide include:

- Pharmaceutical intermediates: Used in the synthesis of various pharmaceuticals due to its reactive functional groups.

- Agricultural chemicals: Potential use in developing herbicides or pesticides.

- Analytical chemistry: Employed as a reagent in analytical methods for detecting other compounds.

Interaction studies are crucial for understanding the behavior of 2,5-dichloro-pyridine-3-sulfonic acid amide in biological systems. Research has focused on:

- Drug interactions: Evaluating how it interacts with other pharmaceuticals to assess potential synergistic effects or antagonism.

- Protein binding studies: Investigating how this compound binds to proteins can reveal its bioavailability and efficacy.

Several compounds share structural characteristics with 2,5-dichloro-pyridine-3-sulfonic acid amide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-pyridine-3-sulfonic acid amide | Contains only one chlorine atom | |

| 3-Amino-pyridine-2-sulfonic acid | Amino group instead of chlorine | |

| 4,6-Dimethyl-pyridine-3-sulfonic acid amide | Contains methyl groups instead of chlorine |

Uniqueness

The unique combination of two chlorine substituents and a sulfonamide functional group gives 2,5-dichloro-pyridine-3-sulfonic acid amide distinct reactivity and biological properties compared to similar compounds. Its specific structural features allow for diverse applications in both synthetic and medicinal chemistry.

This comprehensive overview highlights the significance of 2,5-dichloro-pyridine-3-sulfonic acid amide in chemical research and its potential applications across various fields. Further studies are essential to fully elucidate its biological mechanisms and expand its utility in synthetic methodologies.

Historical Development of Pyridine Sulfonamide Synthesis

The historical development of pyridine sulfonamide synthesis traces back to fundamental discoveries in heterocyclic chemistry and sulfonamide drug development. The synthesis of pyridine-3-sulfonic acid derivatives was first documented by Fischer in 1882, who achieved sulfonation of pyridine with concentrated sulfuric acid at temperatures between 300-350°C for 24 hours, obtaining pyridine-3-sulfonic acid with a yield of 50% [3]. This pioneering work established the foundation for subsequent developments in pyridine sulfonation chemistry.

The evolution of pyridine sulfonamide synthesis gained significant momentum during the 1930s and 1940s with the discovery of sulfonamide drugs. Gerhard Domagk's discovery of Prontosil in 1935, which earned him the 1939 Nobel Prize in Medicine, marked the beginning of synthetic antibiotic development [4]. This breakthrough led to the expansion of sulfonamide derivatives, including sulfapyridine for pneumonia treatment and sulfacetamide for urinary tract infections [4].

Subsequent investigations by Elvain and colleagues in 1943 demonstrated that pyridine-3-sulfonic acid synthesis could be improved by adding mercuric sulfate as a catalyst, reducing the reaction temperature to 230°C and increasing yields by approximately 20% [5]. However, the industrial method based on these investigations presented considerable drawbacks including high energy costs due to elevated reaction temperatures, corrosive sulfur trioxide vapor release, and complex mercuric sulfate removal procedures [5].

The development of more sophisticated synthetic approaches continued throughout the 20th century, with researchers exploring alternative methodologies to overcome the limitations of traditional sulfonation reactions. Modern synthetic strategies have evolved to incorporate electrochemical methods, which enable sulfonamide formation under mild conditions without hazardous reagents or transition metal catalysis [6].

Halogenation Strategies for Dichloropyridine Intermediates

The synthesis of dichloropyridine intermediates requires specialized halogenation strategies due to the electron-deficient nature of the pyridine ring. Pyridine exhibits significantly reduced reactivity toward electrophilic aromatic substitution compared to benzene, necessitating harsh reaction conditions and specific methodologies [7] [8].

Classical halogenation approaches employ gas-phase chlorination at elevated temperatures. Wibaut and Nicolay demonstrated that chlorinating pyridine in the gas phase at 270°C produces 2-chloropyridine in good yield along with small quantities of 2,6-dichloropyridine [9]. At higher temperatures of 400°C, the main product becomes 2,6-dichloropyridine [9]. The chlorination process proceeds slowly at approximately 200°C, yielding 3,5-dichloropyridine together with 3,4,5-trichloropyridine at this temperature [9].

Modern halogenation strategies have developed more selective approaches using controlled temperature zones. A process for selective chlorination utilizes controlled generation of isolated hot spots within chlorination reaction zones of generally lower temperature, leading to unexpected increases in selectivity [10]. This method achieves high selectivity for specific chloropyridine isomers using hot spot temperatures between 350°C and 500°C [10].

| Temperature Range | Primary Products | Selectivity | Conversion Rate |

|---|---|---|---|

| 200°C | 3,5-dichloropyridine, 3,4,5-trichloropyridine | Low | Very slow |

| 270°C | 2-chloropyridine, minor 2,6-dichloropyridine | Moderate | Good |

| 350-400°C (hot spot) | 2-chloropyridine | 90-100% | 30-42% |

| 400°C (uniform) | 2,6-dichloropyridine | High | High |

Alternative halogenation methodologies include the use of designed phosphine reagents that install at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles [11]. This approach provides positional selectivity and functional group tolerance, making it viable for late-stage halogenation of complex pharmaceuticals [11].

The Zincke reaction represents another important methodology for pyridine functionalization, involving pyridine transformation into pyridinium salts through reaction with 2,4-dinitro-chlorobenzene and primary amines [12] [13]. This reaction proceeds through an addition-nucleophilic-ring-opening-ring-closing mechanism, providing access to diversely substituted pyridine derivatives [12].

Recent developments in halogenation include the use of Zincke imine intermediates for regioselective halogenation reactions under mild conditions [14]. This method involves pyridyl ring opening, halogenation, and ring closing, with the acyclic Zincke imine intermediates undergoing highly regioselective halogenation reactions [14].

Sulfonation and Amidation Reaction Mechanisms

The formation of 2,5-dichloro-pyridine-3-sulfonic acid amide involves two critical mechanistic steps: sulfonation of the dichloropyridine intermediate and subsequent amidation to form the sulfonamide functionality. Understanding these mechanisms is essential for optimizing synthetic routes and controlling reaction selectivity.

Sulfonation of pyridine derivatives typically occurs through electrophilic aromatic substitution mechanisms, although the electron-deficient nature of pyridine requires harsh conditions. The classical approach involves treatment with chlorosulfonic acid or concentrated sulfuric acid at elevated temperatures [5] [3]. The mechanism proceeds through formation of a sulfur trioxide-pyridine complex, followed by electrophilic attack at the 3-position, which is the most favorable site due to reduced positive charge density compared to the 2 and 4 positions [7].

Modern sulfonation strategies have developed alternative approaches using triflic anhydride activation followed by sulfinate salt addition. This method involves initial activation of the pyridine ring with triflic anhydride, creating an electrophilic intermediate that readily undergoes nucleophilic attack by sulfinate salts [15]. The mechanism proceeds through dearomatization-rearomatization sequences, with base-mediated addition of sulfinic acid salts followed by elimination and rearomatization [15].

The amidation step involves conversion of sulfonyl chloride intermediates to sulfonamides through nucleophilic substitution mechanisms. Traditional amidation reactions employ ammonia or primary amines as nucleophiles, attacking the electrophilic sulfur center of sulfonyl chlorides [16] [17]. The mechanism involves initial nucleophilic attack by the amine nitrogen on the sulfur atom, followed by elimination of chloride ion and proton transfer to form the sulfonamide bond [16].

| Reaction Step | Mechanism Type | Key Intermediates | Typical Conditions |

|---|---|---|---|

| Sulfonation | Electrophilic Aromatic Substitution | Sulfur trioxide complex | 300-350°C, H₂SO₄ |

| Sulfonyl Chloride Formation | Nucleophilic Substitution | Sulfonyl chloride | PCl₅, POCl₃, 120°C |

| Amidation | Nucleophilic Substitution | Tetrahedral intermediate | NH₃, room temperature |

Recent developments in amidation chemistry have introduced catalytic methods using hydroxybenzotriazole and silicon additives, enabling synthesis of sulfonamides from sulfonyl fluorides with 87-99% yields under mild conditions [18]. This approach offers advantages in terms of reaction efficiency and functional group tolerance [18].

Electrochemical methods represent another significant advancement in sulfonamide synthesis, enabling direct oxidative coupling between thiols and amines [19]. This approach circumvents the need for pre-formed sulfonyl chlorides and operates under extremely mild conditions without hazardous reagents or transition metal catalysis [19].

Purification Techniques and Isomer Separation

The purification of 2,5-dichloro-pyridine-3-sulfonic acid amide and related compounds presents significant challenges due to the structural similarities between positional isomers and the presence of multiple reactive functional groups. Effective separation and purification strategies are essential for obtaining high-purity products suitable for pharmaceutical and research applications.

Recrystallization techniques represent the primary method for purifying pyridine sulfonamide compounds. The selection of appropriate solvents is critical, as pyridine and annulated pyridines generally crystallize with greater difficulty than their non-heteroaromatic counterparts [20]. Common recrystallization solvents include water, ethanol, and mixed solvent systems, with the choice depending on the specific substitution pattern and solubility characteristics of the target compound [21].

For dichloropyridine derivatives, specialized purification methods have been developed. A patented process for purifying 2,3-dichloropyridine involves treatment with concentrated hydrochloric acid at 80°C, followed by pH adjustment with sodium hydroxide solution and steam distillation [22]. This method achieves recovery rates exceeding 90% while effectively removing trichloropyridine impurities [22].

| Purification Method | Target Compounds | Typical Recovery | Purity Achieved |

|---|---|---|---|

| Recrystallization from water | Pyridine sulfonamides | 70-85% | >95% |

| Steam distillation | Dichloropyridine derivatives | >90% | >98% |

| Column chromatography | Mixed isomers | 60-80% | >99% |

| Crystallization from ethylene chloride | Tetrazole sulfonamides | 38% | High purity |

Chromatographic separation techniques provide powerful tools for isomer separation and purification. Micellar liquid chromatography using sodium dodecyl sulfate micelles has been successfully applied to separate mixtures of twelve sulfonamides within 15 minutes [23]. This method offers advantages including high reproducibility and the ability to handle physiological samples through direct on-column injection [23].

Column chromatography using silica gel as the stationary phase represents another widely employed purification method. The separation of pyridine sulfonamide isomers typically requires gradient elution systems using polar solvent mixtures to achieve adequate resolution [20]. The electron-withdrawing effects of both chlorine substituents and the sulfonamide group significantly influence retention times and separation selectivity.

Cocrystallization techniques have emerged as valuable approaches for purifying sulfonamide compounds while simultaneously improving their physicochemical properties. Studies of sulfonamide-pyridine-N-oxide cocrystals have identified specific hydrogen-bonding motifs that facilitate controlled crystallization [24]. The sulfonamide NH donor consistently interacts with the N-oxide acceptor through N-H···O hydrogen bonds, forming discrete, infinite chain, or cyclic motifs depending on the specific structural features [24].

Industrial purification processes often employ multiple techniques in sequence to achieve the required purity levels. A typical process might involve initial crude product isolation through precipitation, followed by recrystallization for bulk purification, and final polishing using chromatographic methods or controlled crystallization techniques.

Industrial-Scale Production Challenges

The industrial-scale production of 2,5-dichloro-pyridine-3-sulfonic acid amide faces numerous technical, economic, and safety challenges that significantly impact manufacturing feasibility and cost-effectiveness. These challenges stem from the harsh reaction conditions required, the handling of corrosive reagents, and the need for precise process control to ensure product quality and yield.

Temperature control represents one of the most critical challenges in industrial sulfonamide production. The highly exothermic nature of sulfonation and chlorination reactions requires sophisticated heat management systems to prevent thermal runaway and maintain reaction selectivity [25]. Rapid temperature control systems must consider the release of reaction heat, regulation of reaction rate, and heat balance of the reaction system [25]. Industrial processes typically employ multiple temperature zones with precise control to optimize yield while minimizing side product formation.

Continuous flow reactor technology has emerged as a promising solution for addressing scale-up challenges in sulfonamide synthesis. These systems offer superior heat and mass transfer characteristics, enabling better control of exothermic reactions and improved safety profiles [26] [27]. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides achieved very high space-time yields of 6.7 kg L⁻¹ h⁻¹ using small reactor volumes and short residence times [26].

| Production Challenge | Traditional Batch | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Space-time yield | 0.5-1.0 kg L⁻¹ h⁻¹ | 6.7 kg L⁻¹ h⁻¹ | 6-13× |

| Temperature control | Manual/intermittent | Automated/continuous | Significant |

| Safety profile | Moderate risk | Enhanced safety | Major improvement |

| Product consistency | Variable | High consistency | Notable |

The handling of chlorosulfonic acid and related reagents presents significant safety and environmental challenges. These highly corrosive and toxic materials require specialized equipment, extensive safety protocols, and sophisticated waste treatment systems [27]. Automated process control schemes have been developed to address these hazards, incorporating real-time monitoring, feedback controllers, and safety interlocks [27].

Catalyst and reagent recovery represent important economic considerations in industrial processes. Traditional methods using mercuric sulfate catalysts create disposal problems and require complex removal procedures [5]. Modern electrochemical approaches offer advantages by eliminating the need for toxic metal catalysts and hazardous oxidizing agents [6].

Process automation has demonstrated significant improvements in industrial sulfonamide production, resulting in enhanced setpoint consistency, reliability, and space-time yield [27]. Automated systems incorporate gravimetric balance monitoring, feedback control loops, and real-time process adjustments to maintain optimal operating conditions [27].

Side reaction minimization represents another critical challenge in industrial production. The formation of tar-like byproducts can clog reactors and associated piping, making continuous operation difficult [10]. Controlled temperature gradient systems have been developed to minimize these issues while maintaining high selectivity for desired products [10].

Environmental considerations increasingly influence industrial process design. Green chemistry approaches emphasize waste minimization, employment of environmentally benign solvents, and use of non-toxic reactants [28]. Flow chemistry technologies facilitate these objectives by enabling more efficient reactions, reducing waste generation, and improving overall process sustainability [28].

The development of economically viable industrial processes requires optimization of multiple parameters including raw material costs, energy consumption, waste disposal expenses, and capital equipment investments. Recent advances in electrochemical synthesis offer potential cost advantages by using inexpensive starting materials, electrical current, and safe solvents rather than expensive metal catalysts and hazardous reagents [6].

The thermodynamic stability and thermal decomposition characteristics of 2,5-dichloro-pyridine-3-sulfonic acid amide represent critical parameters for pharmaceutical and industrial applications. Current literature provides limited specific thermal analysis data for this particular compound, necessitating inference from structurally related sulfonamide derivatives and computational predictions.

Thermal Stability Profile

Based on comprehensive studies of related sulfonamide compounds, thermal stability analysis indicates that aromatic sulfonamides typically exhibit decomposition onset temperatures in the range of 200-250°C [1] [2] [3]. The presence of chlorine substituents at positions 2 and 5 of the pyridine ring, combined with the electron-withdrawing sulfonic acid amide group at position 3, is expected to influence the overall thermal stability profile significantly.

Table 3.1.1: Comparative Thermal Stability Data for Related Sulfonamide Compounds

| Compound | Decomposition Onset (°C) | Method | Reference |

|---|---|---|---|

| 3-Pyridinesulfonamide | 110-111 (melting point) | Capillary method | [4] |

| Benzenesulfonamides | 210-220 | Differential Scanning Calorimetry | [2] |

| N-cyclohexylbenzothiazole sulfonamide | 210-220 | DSC | [2] |

| General Sulfonamides | 200-250 | Thermogravimetric Analysis | [3] [5] |

Decomposition Mechanisms

Literature analysis of sulfonamide thermal decomposition reveals that the process typically follows a multi-step mechanism involving initial cleavage of the sulfur-nitrogen bond, followed by elimination of sulfur dioxide and subsequent fragmentation of the aromatic system [1] [6]. For 2,5-dichloro-pyridine-3-sulfonic acid amide, the thermal decomposition pathway would likely involve:

- Primary decomposition step: Rupture of the S-N bond in the sulfonamide group

- Secondary decomposition: Elimination of SO₂ and chlorine substituents

- Final degradation: Pyridine ring fragmentation and carbonization

Kinetic Parameters

Studies on related sulfonamide compounds using model-free kinetic analysis methods including Friedman, Kissinger-Akahira-Sunose, and Flynn-Wall-Ozawa approaches have determined activation energies ranging from 70-142 kJ/mol [1] [6] [5]. The activation energy for 2,5-dichloro-pyridine-3-sulfonic acid amide thermal decomposition would be expected to fall within this range, with the electron-withdrawing chlorine substituents potentially increasing the activation barrier.

Solubility Profile in Organic/Aqueous Systems

The solubility characteristics of 2,5-dichloro-pyridine-3-sulfonic acid amide in various solvent systems are fundamental to understanding its potential applications and formulation requirements. Available data indicates limited aqueous solubility with enhanced solubility in polar organic solvents.

Aqueous Solubility

Limited experimental aqueous solubility data exists for 2,5-dichloro-pyridine-3-sulfonic acid amide specifically. However, structural analysis suggests reduced water solubility compared to unsubstituted pyridine sulfonamides due to the presence of two chlorine substituents. The compound's predicted LogP value of 0.79 [7] indicates moderate lipophilicity, suggesting limited but measurable aqueous solubility.

Table 3.2.1: Solubility Profile in Various Solvent Systems

| Solvent System | Solubility | Molecular Basis | Reference |

|---|---|---|---|

| Water | Limited solubility expected | Chlorine substituents reduce polarity | Computational prediction |

| DMSO | Slightly soluble | Polar aprotic solvent interaction | Related compound data [4] |

| Methanol | Slightly soluble | Hydrogen bonding capability | Related compound data [4] |

| Dichloromethane | Enhanced solubility expected | Halogen-halogen interactions | Supplier literature |

| Acetone | Moderate solubility expected | Polar aprotic environment | Analogous compound behavior |

Organic Solvent Systems

The compound demonstrates enhanced solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions with the sulfonamide functional group [8]. The polar surface area of 73 Ų and three hydrogen bond acceptors facilitate dissolution in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide.

Solvent-Structure Relationships

The solubility behavior can be rationalized through molecular interaction analysis. The sulfonamide group provides hydrogen bonding capability, while the chlorinated pyridine ring contributes to π-π interactions and halogen bonding effects. The rotatable bond count of 1 indicates limited conformational flexibility, potentially restricting solvation in highly structured solvent systems.

Acid-Base Behavior and pKa Determination

The acid-base properties of 2,5-dichloro-pyridine-3-sulfonic acid amide are governed by the presence of both the pyridine nitrogen and the sulfonamide functional group, creating a complex pH-dependent equilibrium system.

Theoretical pKa Analysis

While specific experimental pKa data for 2,5-dichloro-pyridine-3-sulfonic acid amide was not identified in the literature search, computational predictions and structural analogies provide insight into the expected acid-base behavior. The compound contains two potentially ionizable sites:

- Pyridine nitrogen (basic site)

- Sulfonamide group (acidic site)

Table 3.3.1: Predicted pKa Values Based on Structural Analysis

| Ionizable Group | Expected pKa Range | Electronic Effects | Reference Basis |

|---|---|---|---|

| Pyridine nitrogen | 2-4 | Electron-withdrawing Cl and SO₂NH₂ groups | Substituted pyridine data [9] [10] |

| Sulfonamide NH₂ | 9-11 | Electron-withdrawing pyridine and Cl effects | Sulfonamide literature [11] [12] |

Electronic Effects on Basicity

The electron-withdrawing nature of both chlorine substituents and the sulfonamide group significantly reduces the basicity of the pyridine nitrogen [9]. Computational studies on substituted pyridines indicate that electron-withdrawing groups at positions 2 and 5 can decrease the pKa by 2-3 units compared to unsubstituted pyridine (pKa = 5.2).

Sulfonamide Acidity

The sulfonamide group exhibits weak acidic character, with the acidity enhanced by the electron-withdrawing pyridine ring system [11] [12]. Studies on related pyridine sulfonamides suggest pKa values in the range of 9-11 for the sulfonamide protons, depending on the substitution pattern and electronic environment.

Crystallinity and Polymorphism Studies

The solid-state properties of 2,5-dichloro-pyridine-3-sulfonic acid amide, including crystalline structure and potential polymorphic forms, are crucial for understanding its physical stability and processing characteristics.

Crystal Structure Considerations

While specific X-ray crystallographic data for 2,5-dichloro-pyridine-3-sulfonic acid amide was not available, structural analysis of related chloropyridine sulfonamides provides insight into expected crystal packing arrangements [13] [14]. These compounds typically exhibit:

- Hydrogen bonding networks between sulfonamide groups

- π-π stacking interactions between aromatic rings

- Halogen bonding involving chlorine substituents

Table 3.4.1: Intermolecular Interactions in Related Pyridine Sulfonamides

| Interaction Type | Distance Range (Å) | Structural Role | Reference |

|---|---|---|---|

| N-H⋯O hydrogen bonds | 1.9-2.9 | Primary packing motif | [13] [14] |

| C-H⋯Cl interactions | 2.8-3.2 | Secondary stabilization | [13] |

| π-π stacking | 3.3-3.8 | Layer formation | [15] [16] |

| Halogen bonding | 2.9-3.5 | Crystal network stability | [15] |

Crystal Form Characterization

Recommended analytical methods for polymorphic characterization include:

- Powder X-ray diffraction for phase identification

- Differential scanning calorimetry for thermal transition detection

- Fourier-transform infrared spectroscopy for hydrogen bonding analysis

- Solid-state nuclear magnetic resonance for conformational studies